![molecular formula C7H8N2O2 B596763 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine CAS No. 1261365-47-2](/img/structure/B596763.png)

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

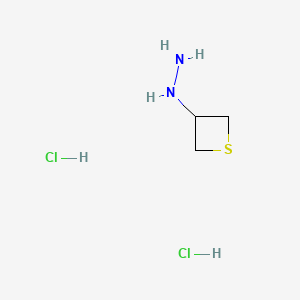

“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine” is a chemical compound with potential pharmaceutical applications . It is also known as AG-221 . The empirical formula is C7H8N2O2 . The CAS Number is 1261365-47-2 .

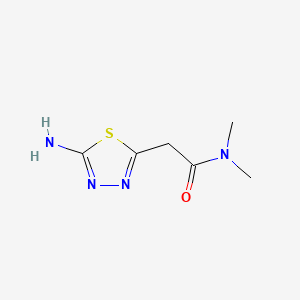

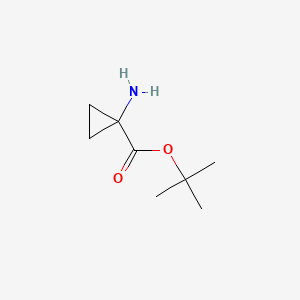

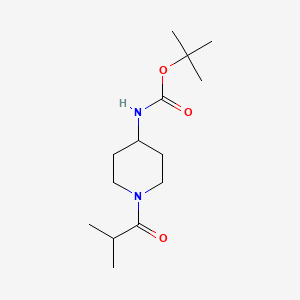

Molecular Structure Analysis

The molecular weight of “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine” is 152.15 g/mol . The InChI string isInChI=1S/C7H8N2O2/c8-5-3-6-7 (9-4-5)11-2-1-10-6/h3-4H,1-2,8H2 . The Canonical SMILES string is C1COC2=C (O1)C=C (C=N2)N . Physical And Chemical Properties Analysis

The compound is a solid . It has a topological polar surface area of 57.4 Ų . It has a complexity of 142 . It has 0 rotatable bonds . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Derivatives : A study by Soukri et al. (2000) focused on synthesizing various 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives from readily available materials. They demonstrated how reaction conditions affect product distribution (Soukri, Lazar, Akssira, & Guillaumet, 2000).

Novel Analogues with Modifications : Bartolomea et al. (2003) synthesized novel analogues of the compound, specifically modifying the non-aromatic ring. These novel scaffolds are of interest due to their potential as intermediates for new therapeutic agents (Bartolomea, Alcázar, Andrés, Bruyn, Fernández, Matesanz, & Emelen, 2003).

Potential Therapeutic Applications

Drug Discovery and Combinatorial Chemistry : Alcázar et al. (2003) discussed the selective introduction of substituents on the pyridine ring of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine, suggesting its usefulness as a scaffold for drug discovery and combinatorial chemistry (Alcázar, Alonso, Bartolomé, Iturrino, & Matesanz, 2003).

Potential in Medicinal Chemistry : Schmid, Schühle, and Austel (2006) reported the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, derived from a molecular scaffold similar to 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine. Their work indicates potential uses in medicinal chemistry, particularly for creating small molecules suited for biological targets (Schmid, Schühle, & Austel, 2006).

Analytical and Chemical Studies

Enantioselective Synthesis and Purity Control : Lazar et al. (2005) detailed a procedure for the enantioselective preparation of 2- and 3-substituted derivatives of this compound. They also developed a method for determining the enantiomeric purity of each isomer, critical in analytical chemistry (Lazar, Soukri, El Haddad, Akssira, Leger, Jarry, Morin, & Guillaumet, 2005).

Complex Formation and Reactions : In a study by Ulrich et al. (1994), diformyl substituted pyridines, including those related to 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine, were used to produce nitronyl-nitroxide biradicals. These compounds are significant due to their stability and ability to form transition metal complexes (Ulrich, Ziessel, Luneau, & Rey, 1994).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a heterocyclic building block used in early discovery research .

Mode of Action

Compounds with similar structures have been used in the synthesis of wide spectrum antimicrobial agents .

Result of Action

Related compounds have shown antimicrobial activity against pathogenic fungal and bacterial strains .

Eigenschaften

IUPAC Name |

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLQPQVNTADVBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679143 |

Source

|

| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine | |

CAS RN |

1261365-47-2 |

Source

|

| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, 2-[(2-iodophenyl)Methoxy]-, ethyl ester](/img/no-structure.png)